![molecular formula C28H36N2O6 B1239924 Sarcodictyin A](/img/structure/B1239924.png)
Sarcodictyin A
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Overview
Description
Sarcodictyin A is a natural product found in Parasphaerasclera aurea and Erythropodium caribaeorum with data available.
Scientific Research Applications
Cytotoxic Properties
Sarcodictyin A, a diterpenoid isolated from the soft coral Bellonella albiflora, exhibits strong cytotoxicity against HeLa human cervix cells. This property suggests its potential use in cancer research and therapy, particularly in targeting cervical cancer cells (Nakao et al., 2003).
Potential Chemotherapeutic Applications
Sarcodictyin A shares a Taxol™-like mode of action and is part of ongoing research for compounds with superior chemotherapeutic properties. The exploration of sarcodictyin A and its analogs is driven by the need to find more effective and potentially less toxic cancer treatments (Winssinger & Nicolaou, 2001).
Synthesis and Structural Analysis
Advanced synthetic methods have been developed for sarcodictyin A analogs, highlighting the compound's structural complexity and potential for diverse biological applications. These synthetic routes often involve key steps like intramolecular cyclization, indicating the feasibility of producing sarcodictyin A derivatives for further study (Sharipov et al., 2017).
Microtubule Stabilizing Properties
Sarcodictyin A demonstrates microtubule stabilizing properties, which are crucial for its potential as an anti-cancer agent. This mechanism is similar to that of paclitaxel, a well-known cancer drug, suggesting that sarcodictyin A could be a valuable addition to cancer treatments (Pietra, 2019).
Antiproliferative Activity
Hybrid analogs of sarcodictyin, combining its structure with other bioactive motifs, have shown promising antiproliferative activity against various cancer cell lines. These studies underscore the potential of sarcodictyin A derivatives in developing new cancer therapies (Ciupa et al., 2011).
properties
Product Name |
Sarcodictyin A |
---|---|
Molecular Formula |
C28H36N2O6 |
Molecular Weight |
496.6 g/mol |
IUPAC Name |
methyl (1R,2E,4S,5R,9R,11S,12S)-1-hydroxy-8,12-dimethyl-11-[(E)-3-(1-methylimidazol-4-yl)prop-2-enoyl]oxy-5-propan-2-yl-15-oxatricyclo[10.2.1.04,9]pentadeca-2,7,13-triene-2-carboxylate |
InChI |
InChI=1S/C28H36N2O6/c1-17(2)20-9-7-18(3)21-14-24(35-25(31)10-8-19-15-30(5)16-29-19)27(4)11-12-28(33,36-27)23(13-22(20)21)26(32)34-6/h7-8,10-13,15-17,20-22,24,33H,9,14H2,1-6H3/b10-8+,23-13-/t20-,21+,22-,24+,27+,28-/m1/s1 |
InChI Key |
VHZOZCRALQEBDG-BEMXCNERSA-N |
Isomeric SMILES |
CC1=CC[C@@H]([C@@H]/2[C@H]1C[C@@H]([C@@]3(C=C[C@@](O3)(/C(=C2)/C(=O)OC)O)C)OC(=O)/C=C/C4=CN(C=N4)C)C(C)C |
Canonical SMILES |
CC1=CCC(C2C1CC(C3(C=CC(O3)(C(=C2)C(=O)OC)O)C)OC(=O)C=CC4=CN(C=N4)C)C(C)C |
synonyms |
sarcodictyin A |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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